Methyl 3-methyl-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-methyl-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a methyl group and a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate typically involves the esterification of 3-methyl-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: 3-methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-5-(trifluoromethyl)benzoate is used in a wide range of scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-methyl-5-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it more effective in its intended use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 3-bromo-5-(trifluoromethyl)benzoate
- Methyl 3-hydroxy-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 3-methyl-5-(trifluoromethyl)benzoate is unique due to the presence of both a methyl group and a trifluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in various applications.
Properties
IUPAC Name |
methyl 3-methyl-5-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRWZTJHPBADAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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